A Comprehensive Technical Guide to the Structure and Application of DOPE-PEG-COOH 2000
A Comprehensive Technical Guide to the Structure and Application of DOPE-PEG-COOH 2000
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure, properties, and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DOPE-PEG-COOH 2000). This heterobifunctional lipid-polymer conjugate is a critical component in the development of advanced drug delivery systems, particularly in the formulation of liposomes and micelles for targeted therapies.
Core Molecular Structure
DOPE-PEG-COOH 2000 is an amphiphilic macromolecule composed of three distinct chemical moieties, each contributing a specific function to its overall utility in nanomedicine.[1][2] The molecule is linear and heterobifunctional, meaning it has two different reactive ends connected by a polymer spacer.[2]
The three core components are:
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DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that acts as the hydrophobic lipid anchor.[3] Its structure consists of a glycerol (B35011) backbone esterified with two unsaturated oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The unsaturated lipid tails are crucial for creating a fluid, less stable lipid bilayer, which is often utilized to facilitate the release of encapsulated contents within the endosomal compartment of a cell, a property known as fusogenicity.
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PEG 2000 (Polyethylene Glycol, MW ≈ 2000 Da): This is a hydrophilic and flexible polymer chain with an average molecular weight of approximately 2000 Daltons.[4] The PEG chain is covalently linked to the headgroup of the DOPE lipid. In aqueous environments, the PEG chain extends from the lipid surface, forming a hydrated layer. This "PEGylation" serves to create a "stealth" characteristic for nanoparticles, reducing non-specific protein binding (opsonization) and recognition by the reticuloendothelial system (RES), thereby extending their circulation half-life in the bloodstream.[2][5]
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-COOH (Carboxylic Acid): This terminal functional group is located at the distal end of the PEG chain.[6] The carboxylic acid moiety is a versatile chemical handle for bioconjugation.[1] It can be activated to react with primary amines on targeting ligands—such as antibodies, peptides, or aptamers—to form stable amide bonds.[2][6] This allows for the surface functionalization of nanoparticles, enabling active targeting to specific cells or tissues.
The logical relationship between these components is visualized below.
Physicochemical Properties
The physical and chemical characteristics of DOPE-PEG-COOH 2000 are critical for its handling, formulation, and in vivo performance. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] | [4] |
| Average Molecular Weight | ~2776.38 g/mol (Varies based on PEG polydispersity) | [4] |
| CAS Number | 2342575-87-3 | [4] |
| Appearance | White to off-white solid powder or chunk | [2] |
| Purity | >90-95% | [2][7] |
| Solubility | Soluble in DMSO, Dichloromethane, Chloroform, Acetone, DMF | [2] |
| Storage (Short Term) | 0 – 4°C, dry and dark (days to weeks) | [2] |
| Storage (Long Term) | -20°C, dry and dark (months to years) | [1][2] |
Experimental Protocols & Methodologies
DOPE-PEG-COOH 2000 is primarily used in the formation of lipid-based nanoparticles and their subsequent functionalization.
Protocol for Liposome (B1194612) Formulation
This protocol describes a standard thin-film hydration method for preparing liposomes incorporating DOPE-PEG-COOH 2000.
Objective: To create unilamellar liposomes with a PEGylated surface and available carboxyl groups for conjugation.
Materials:
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Primary lipid (e.g., DSPC or Egg PC)
-
Cholesterol
-
DOPE-PEG-COOH 2000
-
Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Methodology:
-
Lipid Mixture Preparation: Dissolve the primary lipid, cholesterol, and DOPE-PEG-COOH 2000 in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (Primary Lipid:Cholesterol:DOPE-PEG-COOH).
-
Thin Film Formation: The solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the chosen aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the primary lipid. The hydration process is facilitated by gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To produce small unilamellar vesicles (SUVs) of a defined size, the MLV suspension is subjected to sonication (using a probe sonicator) or, more commonly, extrusion. Extrusion involves passing the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
The workflow for this process is outlined in the diagram below.
Protocol for Bioconjugation via EDC/NHS Chemistry
This protocol details the covalent attachment of an amine-containing ligand (e.g., a peptide) to the surface of liposomes functionalized with DOPE-PEG-COOH.
Objective: To conjugate a targeting molecule to the terminal carboxylic acid group on the liposome surface.
Materials:
-
Carboxylated liposomes (prepared as in 3.1)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing ligand (e.g., antibody, peptide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
Methodology:
-
Carboxyl Group Activation: Resuspend the carboxylated liposomes in the Activation Buffer. Add EDC and NHS/Sulfo-NHS to the liposome suspension. The mixture is incubated for 15-30 minutes at room temperature. EDC activates the carboxyl groups, and NHS forms a more stable amine-reactive intermediate (NHS-ester), improving conjugation efficiency.[6]
-
Ligand Conjugation: Add the amine-containing ligand to the activated liposome suspension. The pH may be adjusted to 7.2-8.0 to facilitate the reaction between the NHS-ester and the primary amine of the ligand, forming a stable amide bond. The reaction is allowed to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer) to react with and deactivate any remaining NHS-esters.
-
Purification: Remove unconjugated ligand and reaction byproducts using methods such as dialysis or size exclusion chromatography (SEC).
The signaling pathway for this chemical reaction is shown below.
References
- 1. DOPE-PEG-COOH, MW 2,000 | BroadPharm [broadpharm.com]
- 2. DOPE-PEG-COOH [nanosoftpolymers.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. DOPE-PEG-COOH (TEA) (MW 2000) | CymitQuimica [cymitquimica.com]
